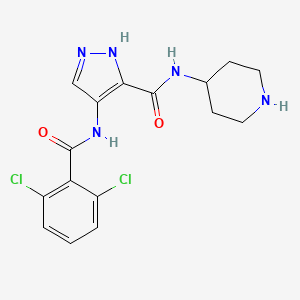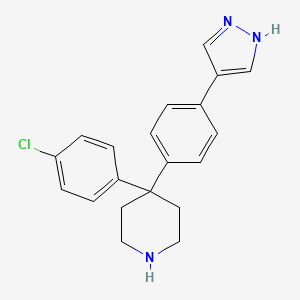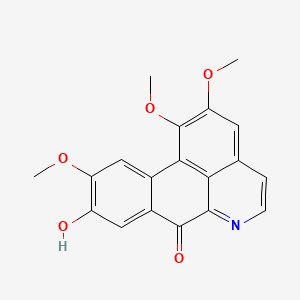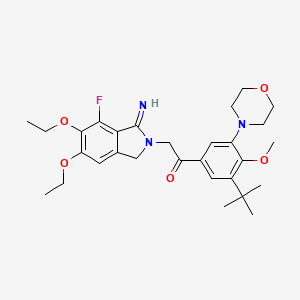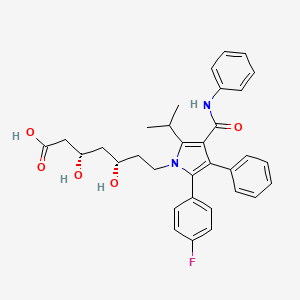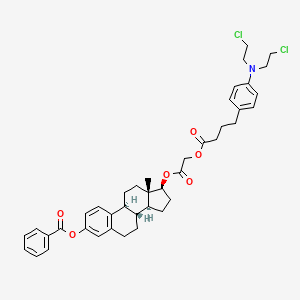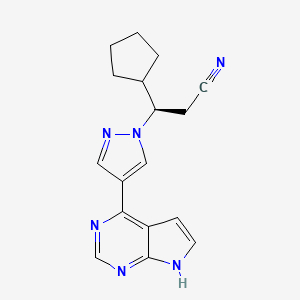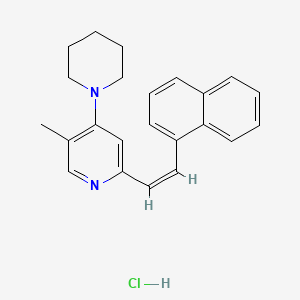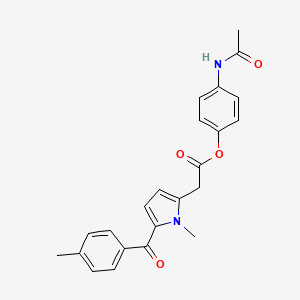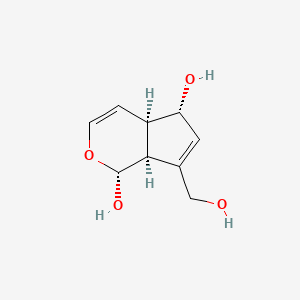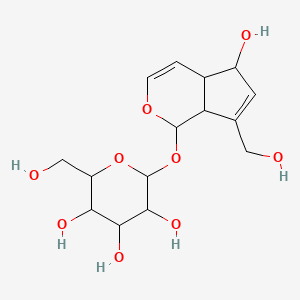
苯甲酰胺盐酸盐
描述
苯扎米尔盐酸盐,也称为苄基氨氯地平盐酸盐,是一种强效的上皮钠通道 (ENaC) 阻滞剂和钠钙交换阻滞剂。它是一种含苄基的氨氯地平类似物,氨氯地平是一种众所周知的利尿剂。 苯扎米尔盐酸盐主要用于科学研究,因为它能够抑制肾脏中钠的重吸收,从而促进钠和水的流失,而不会导致钾的流失 .
科学研究应用
苯扎米尔盐酸盐在科学研究中有着广泛的应用,包括:
化学: 在各种化学研究中用作钠通道的选择性强效阻滞剂。
生物学: 用于离子通道研究,以研究钠钙交换和上皮钠通道的阻滞。
医学: 作为囊性纤维化等疾病的潜在治疗方法,但取得的进展有限。
作用机制
苯扎米尔盐酸盐通过直接阻断上皮钠通道 (ENaC) 起作用,从而抑制肾脏远端小管和集合管中钠的重吸收。这种机制促进了钠和水的流失,而不会导致钾的流失。 在氨氯地平的胍基氮上添加苄基,使化合物的活性提高了几百倍 .
类似化合物:
氨氯地平: 苯扎米尔盐酸盐是一种含苄基的氨氯地平类似物。这两种化合物都阻断上皮钠通道,但由于苄基的修饰,苯扎米尔盐酸盐的活性更高。
曲安奈德: 另一种通过阻断钠通道起作用的利尿剂,但具有不同的化学结构。
苯甲脒盐酸盐: 具有某些结构相似性,但具有不同的应用和作用机制
生化分析
Biochemical Properties
Benzamil hydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is a potent blocker of the ENaC channel , which plays a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This interaction promotes the loss of sodium and water from the body, without depleting potassium .
Cellular Effects
Benzamil hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an immediate protective effect against the development of hyponatremic brain edema in rats . This suggests that sodium channels, which Benzamil hydrochloride blocks, are intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia .
Molecular Mechanism
The molecular mechanism of Benzamil hydrochloride involves direct blocking of the ENaC, thereby inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This mechanism is the same for triamterene, another diuretic . By adding the benzyl group to the nitrogen of the guanidinium group, the activity of Benzamil hydrochloride is increased several hundredfold .
Temporal Effects in Laboratory Settings
In laboratory settings, Benzamil hydrochloride has shown to have immediate effects that last for at least 2 hours on the cellular brain edema associated with acute hyponatremic stress in rats . This suggests that Benzamil hydrochloride has an immediate anti-edematous effect .
Dosage Effects in Animal Models
In animal models, specifically rats, Benzamil hydrochloride was administered intracerebroventricularly at a dosage of 4 μg . This dosage was found to have an immediate protective effect against the development of hyponatremic brain edema .
Metabolic Pathways
The specific metabolic pathways that Benzamil hydrochloride is involved in are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely involved in pathways related to sodium reabsorption and homeostasis.
Transport and Distribution
The specific transport and distribution mechanisms of Benzamil hydrochloride within cells and tissues are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely that it interacts with transporters related to sodium reabsorption.
Subcellular Localization
The subcellular localization of Benzamil hydrochloride is not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely localized to areas of the cell where these channels are present, such as the plasma membrane.
准备方法
合成路线和反应条件: 苯扎米尔盐酸盐是通过修饰氨氯地平的结构合成的。合成过程包括在氨氯地平的胍基氮上引入一个苄基。这种修饰显著提高了化合物的活性。 反应条件通常涉及使用甲醇、乙醇和水等溶剂,并根据需要进行加热和超声处理以达到溶解度 .
工业生产方法: 苯扎米尔盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件的严格控制,以确保高收率和纯度。 该化合物通常以固体形式生产,并在干燥条件下储存以保持稳定性 .
化学反应分析
反应类型: 苯扎米尔盐酸盐会发生各种化学反应,包括:
取代反应: 苄基可以参与亲核取代反应。
氧化还原反应: 该化合物在特定条件下可以发生氧化和还原反应。
常用试剂和条件:
溶剂: 甲醇、乙醇和水是常用的溶剂。
试剂: 常用试剂包括氧化剂和还原剂,具体取决于所需的反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生苯扎米尔盐酸盐的不同衍生物 .
相似化合物的比较
Amiloride: Benzamil hydrochloride is a benzyl group-containing analog of amiloride. Both compounds block the epithelial sodium channel but benzamil hydrochloride has increased activity due to the benzyl group modification.
Triamterene: Another diuretic that works by blocking sodium channels but has a different chemical structure.
Benzamidine Hydrochloride: Shares some structural similarities but has different applications and mechanisms of action
Uniqueness: Benzamil hydrochloride’s uniqueness lies in its enhanced activity due to the benzyl group modification, making it a more potent blocker of sodium channels compared to its analogs .
属性
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017145 | |
| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161804-20-2 | |
| Record name | Benzamil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of benzamil hydrochloride?
A1: Benzamil hydrochloride functions as a specific blocker of amiloride-sensitive sodium channels (NaChamil). [, ] These channels are found in various tissues, including the brain, where they play a role in regulating sodium homeostasis and neuronal excitability.
Q2: How does benzamil hydrochloride impact blood pressure regulation, particularly in the context of salt-sensitive hypertension?
A2: Studies show that benzamil hydrochloride, when administered directly into the brain (intracerebroventricularly), can attenuate several forms of salt-sensitive hypertension in animal models. [, , ] This effect is likely mediated by its blockade of brain NaChamil, which appear to be involved in the pressor response to increased sodium levels. [, ] Benzamil hydrochloride was shown to block the increase in blood pressure, heart rate, and sympathetic nervous system activity induced by central infusion of hypertonic saline. [] This suggests that brain NaChamil play a role in sensing sodium levels and triggering these responses.
Q3: Does benzamil hydrochloride affect the brain renin-angiotensin-aldosterone system (RAAS)?
A3: Yes, research suggests that benzamil hydrochloride might interact with the brain RAAS. [, ] Studies in rats showed that chronic intracerebroventricular infusion of benzamil hydrochloride attenuated the development of hypertension induced by a high-salt diet. [] This was accompanied by a reduction in the expression of renin, angiotensin-converting enzyme, and angiotensin II type 1 receptor mRNAs in the hypothalamus and brainstem. [] These findings indicate that benzamil hydrochloride might modulate the brain RAAS, contributing to its antihypertensive effects.
Q4: What is the impact of benzamil hydrochloride on brain water accumulation in hyponatremia?
A5: Research suggests that benzamil hydrochloride may have a protective effect against brain water accumulation in hyponatremia. [, ] Hyponatremia, a condition characterized by low sodium levels in the blood, can lead to brain swelling due to osmotic water movement. While the specific mechanisms are still under investigation, the blockade of brain NaChamil by benzamil hydrochloride is thought to play a role in this protective effect.
Q5: Does benzamil hydrochloride interact with other molecular targets besides NaChamil?
A6: Benzamil hydrochloride has been shown to directly interact with mutant huntingtin protein (htt) aggregates. [] This interaction can modify the aggregation process of htt, potentially reducing its toxicity in models of Huntington's disease. [] This finding suggests that benzamil hydrochloride might have therapeutic potential beyond its effects on sodium channels, although further research is necessary.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


